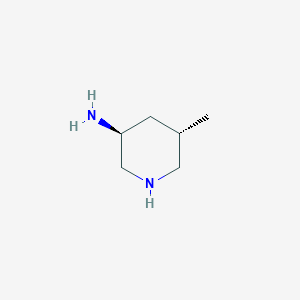

(3S,5S)-5-methylpiperidin-3-amine

Description

Significance of Piperidine (B6355638) Derivatives as Chiral Scaffolds in Modern Chemical Synthesis

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a ubiquitous structural motif found in a vast array of natural products and synthetic pharmaceuticals. wikipedia.orgnih.gov When chirality is introduced into the piperidine scaffold, it unlocks a powerful tool for chemists. Chiral piperidine scaffolds are highly valued in modern chemical synthesis for several key reasons.

The introduction of chiral centers into the piperidine ring allows for the precise control of the spatial arrangement of substituents. This three-dimensional control is critical for achieving specific and high-affinity interactions with biological targets such as enzymes and receptors, which are themselves chiral. thieme-connect.com The stereochemistry of a piperidine derivative can profoundly influence its biological activity, with different enantiomers or diastereomers often exhibiting vastly different pharmacological profiles. researchgate.net

Furthermore, the use of chiral piperidine scaffolds can significantly impact the physicochemical properties of a molecule. thieme-connect.comresearchgate.net By altering the position and orientation of functional groups, researchers can modulate properties such as solubility, lipophilicity, and metabolic stability. thieme-connect.comthieme-connect.com These modifications are essential for optimizing the pharmacokinetic and pharmacodynamic properties of a drug candidate, ultimately leading to improved efficacy and a better safety profile. researchgate.netthieme-connect.com The ability to fine-tune these properties makes chiral piperidines an indispensable component in the toolbox of synthetic and medicinal chemists. thieme-connect.com

Role of (3S,5S)-5-Methylpiperidin-3-amine in Advanced Medicinal Chemistry Research

The specific isomer this compound is a compound of growing interest in the field of advanced medicinal chemistry research. Its defined stereochemistry, with both the methyl group at the 5-position and the amine group at the 3-position in a specific spatial orientation, makes it a valuable building block for the synthesis of targeted therapeutics.

Research has indicated that this particular scaffold has potential applications in several therapeutic areas. In neuropharmacology, for instance, derivatives of 5-methylpiperidin-3-amine (B1416761) have been investigated for their ability to modulate neurotransmitter systems. Studies suggest that compounds incorporating this scaffold may influence dopamine (B1211576) and serotonin (B10506) levels, which are critical in the regulation of mood and cognitive function, indicating potential for the development of treatments for neuropsychiatric disorders like depression and anxiety.

Moreover, the structural features of this compound have been explored in the context of neurodegenerative diseases, such as Alzheimer's disease, and in oncology research. The rigid, chair-like conformation of the piperidine ring, combined with the specific placement of the amino and methyl groups, provides a template for designing molecules that can interact with specific biological targets implicated in these diseases. Preliminary studies have suggested that derivatives may inhibit cancer cell proliferation by targeting signaling pathways involved in tumor growth.

Overview of the Chemical Landscape of Piperidine-Containing Architectures

The chemical landscape of piperidine-containing architectures is both vast and diverse, reflecting the ring system's prevalence in nature and its utility in drug design. wikipedia.orgnih.gov Piperidine itself is a simple saturated heterocycle, but the introduction of substituents at various positions on the ring leads to a dramatic increase in structural and shape diversity. nih.gov

The synthesis of piperidine derivatives has been a subject of intense research for decades. nih.gov A common and fundamental approach involves the hydrogenation of pyridine (B92270) precursors. nih.gov This method allows for the conversion of flat, aromatic pyridine rings into three-dimensional, saturated piperidine structures. researchgate.netnih.gov Researchers have developed numerous catalytic systems to achieve high yields and, crucially, to control the stereoselectivity of these reactions, enabling the synthesis of specific isomers. nih.gov

Beyond simple substitution, the piperidine scaffold can be incorporated into more complex molecular frameworks, such as spirocyclic and fused-ring systems. nih.gov These more intricate architectures provide access to novel regions of chemical space and can lead to compounds with unique biological activities. The development of multicomponent reactions has further expanded the ability of chemists to rapidly generate libraries of highly functionalized piperidine derivatives for screening and lead optimization. nih.gov

The table below provides a glimpse into the diversity of piperidine-based structures and their applications.

| Piperidine Derivative Type | General Structural Features | Common Synthetic Routes | Significance in Research |

| Monosubstituted Piperidines | A single substituent on the piperidine ring. | Hydrogenation of substituted pyridines, alkylation of piperidine. | Fundamental building blocks for more complex molecules. |

| Disubstituted Piperidines | Two substituents, leading to cis/trans isomerism. | Stereoselective hydrogenation, ring-closing metathesis. | Allows for fine-tuning of 3D structure and properties. nih.gov |

| Spiropiperidines | The piperidine ring shares one carbon with another ring. | Intramolecular cyclization reactions. | Creates rigid structures with novel pharmacological profiles. nih.gov |

| Fused Piperidines | The piperidine ring shares two or more atoms with another ring. | Diels-Alder reactions, cascade cyclizations. | Found in many natural products and complex pharmaceuticals. |

Scope and Objectives of Contemporary Research on the this compound Core

Contemporary research centered on the this compound core is driven by the overarching goal of leveraging its unique stereochemical features to develop novel and improved therapeutic agents. The specific three-dimensional arrangement of this scaffold is seen as a key advantage in designing molecules with high potency and selectivity for their biological targets.

The primary objectives of this research can be summarized as follows:

Exploration of Novel Biological Targets: Researchers are actively incorporating the this compound moiety into new molecular designs to investigate their activity against a wide range of biological targets. This includes enzymes and receptors implicated in diseases that currently have limited treatment options.

Optimization of Lead Compounds: For known biological targets, this chiral scaffold is used to optimize existing lead compounds. By replacing less rigid or achiral components with the this compound core, scientists aim to enhance binding affinity, improve pharmacokinetic profiles, and reduce off-target effects. researchgate.netthieme-connect.com

Development of Novel Synthetic Methodologies: A significant area of research is dedicated to developing efficient and stereoselective synthetic routes to access this compound and its derivatives. This includes the use of chiral resolutions, such as with tartaric acid, and metal-mediated methods to ensure high stereochemical purity.

Structure-Activity Relationship (SAR) Studies: Detailed SAR studies are conducted to understand how modifications to the this compound scaffold affect its biological activity. This involves synthesizing a series of analogues with variations in substitution patterns and evaluating their effects in biological assays.

The ultimate aim of this research is to translate the structural advantages of the this compound core into tangible clinical benefits, in the form of new medicines that are more effective and have fewer side effects than existing therapies.

Properties

Molecular Formula |

C6H14N2 |

|---|---|

Molecular Weight |

114.19 g/mol |

IUPAC Name |

(3S,5S)-5-methylpiperidin-3-amine |

InChI |

InChI=1S/C6H14N2/c1-5-2-6(7)4-8-3-5/h5-6,8H,2-4,7H2,1H3/t5-,6-/m0/s1 |

InChI Key |

PQOHPULQDOKUOG-WDSKDSINSA-N |

Isomeric SMILES |

C[C@H]1C[C@@H](CNC1)N |

Canonical SMILES |

CC1CC(CNC1)N |

Origin of Product |

United States |

Stereoselective Synthetic Methodologies for 3s,5s 5 Methylpiperidin 3 Amine and Its Derivatives

Chiral Pool Synthesis Approaches

Chiral pool synthesis leverages the inherent chirality of readily available natural products to construct complex chiral molecules. This strategy offers an efficient way to control the absolute stereochemistry of the target compound.

Derivations from Naturally Occurring Chiral Precursors

A prominent strategy for synthesizing enantiomerically pure substituted piperidines involves the use of amino acids as chiral starting materials. For instance, derivatives of L-lysine have been utilized to create key intermediates for piperidine (B6355638) synthesis. The synthesis often involves the protection of the amine and carboxylic acid functionalities, followed by a series of transformations to construct the piperidine ring.

One notable example is the synthesis of cis-pipecolate from a serine-derived organozinc reagent. This method highlights the utility of amino acids in providing the necessary chiral backbone for the target piperidine.

Stereochemical Transformations and Intermediate Preparations

The synthesis of disubstituted piperidines often requires precise control over multiple stereocenters. rsc.org Stereochemical transformations are crucial in converting readily available chiral precursors into the desired piperidine structure. For example, the synthesis of 2,6-disubstituted piperidine alkaloids has been a focus of methods that control the stereochemistry at both the C2 and C6 positions. rsc.org

Key reactions in these synthetic routes often involve cyclization reactions where the stereochemistry is set by the chiral starting material or through diastereoselective reactions. The choice of reagents and reaction conditions plays a critical role in achieving the desired stereochemical outcome.

Asymmetric Catalytic Synthesis Strategies

Asymmetric catalysis has emerged as a powerful tool for the synthesis of chiral molecules, offering high enantioselectivity and atom economy. Various catalytic strategies have been developed for the synthesis of chiral piperidines, including (3S,5S)-5-methylpiperidin-3-amine.

Asymmetric Reductive Amination Protocols for Chiral Amine Formation

Asymmetric reductive amination is a highly efficient method for the synthesis of chiral amines. nih.govresearchgate.net This reaction involves the condensation of a ketone or aldehyde with an amine to form an imine, which is then asymmetrically reduced to the corresponding chiral amine.

Recent advancements have seen the development of thermotolerant fungal reductive aminases (RedAms) that can catalyze the reductive amination of a range of ketones with high conversion rates and excellent enantiomeric excess. rsc.org These biocatalysts have shown a unique ability to utilize ammonia (B1221849) as the amine donor, providing a direct route to primary chiral amines. rsc.org

Furthermore, iridium-based catalysts, such as the Ir-PSA series, have been developed for the asymmetric reductive amination of ketones. kanto.co.jp These catalysts, in combination with a chiral auxiliary, can afford optically active amines in high yield and with high stereoselectivity, even for substrates that are challenging for traditional synthetic methods. kanto.co.jp A rhodium-catalyzed reductive transamination of pyridinium (B92312) salts has also been reported as a method to produce a variety of chiral piperidines. researchgate.netdicp.ac.cn

Asymmetric Hydroamination Techniques for Enantioselective Routes

Asymmetric hydroamination, the addition of an N-H bond across a carbon-carbon double bond, represents another atom-economical route to chiral amines. illinois.eduacs.org Photoenzymatic catalysis has been successfully applied to achieve asymmetric intermolecular hydroamination. illinois.edunih.govacs.org In this approach, a flavin-dependent ene-reductase photocatalytically generates an aminium radical cation from a hydroxylamine, which then undergoes an asymmetric hydroamination reaction to yield an enantioenriched tertiary amine. illinois.edunih.govacs.org This method highlights the potential of combining photochemistry and enzymatic catalysis to control highly reactive radical intermediates for asymmetric synthesis. illinois.eduacs.org

Exploration of Chiral Ligand-Metal Complexes and Organocatalysts

The development of chiral ligands and their coordination with metal centers has been instrumental in advancing asymmetric catalysis. rsc.org Rhodium complexes with chiral diene and ferrocene-based ligands have been explored for the asymmetric synthesis of 3-substituted piperidines. acs.org These catalytic systems have demonstrated high yields and enantioselectivities in the carbometalation of dihydropyridines. acs.orgsnnu.edu.cnnih.gov

Organocatalysis, which utilizes small organic molecules as catalysts, has also provided powerful strategies for the stereoselective synthesis of piperidines. nih.gov For example, organocatalytic aza-Michael reactions have been employed to synthesize both 2,6-cis- and 2,6-trans-disubstituted piperidines with good to excellent stereoselectivities. acs.org Additionally, organocatalytic inverse-demand aza-Diels-Alder reactions of α,β-unsaturated aldehydes and N-tosyl-1-aza-1,3-butadienes can produce optically pure polysubstituted piperidines. thieme-connect.com These methods often rely on the formation of a dienamine intermediate from the reaction of the aldehyde with a chiral amine catalyst. thieme-connect.com

Catalytic Hydrogenation Methods for Stereospecific Reduction

Catalytic hydrogenation is a powerful tool for the stereospecific reduction of unsaturated precursors to afford saturated heterocyclic systems like piperidines. The choice of catalyst and the nature of the substrate are crucial in dictating the stereochemical outcome of the reaction.

Palladium-on-carbon (Pd/C) is a widely used and versatile heterogeneous catalyst for hydrogenation reactions. mdpi.comnih.gov In the synthesis of substituted piperidines, Pd/C is often employed for the reduction of various unsaturated precursors such as pyridinium salts, tetrahydropyridines, or other intermediates with double bonds within the ring or in side chains. youtube.comnih.gov The catalytic activity of Pd/C facilitates the addition of hydrogen across the double bond, and its efficiency can be influenced by factors like solvent, temperature, and the presence of additives. nih.gov For instance, the reduction of a substituted pyridine (B92270) or tetrahydropyridine (B1245486) precursor using H₂ gas in the presence of a Pd/C catalyst is a common strategy to obtain the corresponding piperidine.

A general scheme for the synthesis of β-amino alcohols involves the use of commercially available Pd/C as a catalyst where nitroarenes are converted to amines through the ring opening of epoxides and transfer hydrogenation. nih.gov The synthesis of various substituted piperidines can be achieved through the hydrogenation of the corresponding pyridine precursors, although this can sometimes lead to a mixture of products. youtube.com

Achieving the desired stereochemistry, specifically the (3S,5S) configuration, during hydrogenation requires careful control over the approach of the substrate to the catalyst surface. The stereochemical outcome is often directed by existing stereocenters on the cyclic precursor. For example, the hydrogenation of a chiral tetrahydropyridine can proceed with high diastereoselectivity, where the hydrogen atoms are delivered to one face of the molecule preferentially. This facial selectivity is influenced by the steric hindrance imposed by substituents already present on the ring.

In some synthetic routes, a directing group can be used to guide the hydrogenation to the desired face of the molecule. nih.gov For instance, a hydroxyl group on the precursor can coordinate to a rhodium catalyst, directing hydrogen delivery to the same side (cis-hydrogenation). nih.gov The choice of catalyst is also critical; while Pd/C is common, other catalysts like rhodium complexes may offer superior stereocontrol in specific cases. nih.gov The stereoselective hydrogenation of allylamines has been used to produce trans-(3S)-amino-(4R)-alkyl- and -(4S)-aryl-piperidines. acs.org

Intramolecular Cyclization and Ring-Closing Reaction Pathways

Intramolecular cyclization reactions are fundamental in constructing the piperidine ring from acyclic precursors. mdpi.com These methods offer a powerful way to control the stereochemistry of the newly formed ring.

One prominent strategy is the ring-closing metathesis (RCM) reaction, which has been successfully employed in the synthesis of substituted piperidines. acs.org This reaction, often catalyzed by ruthenium-based catalysts, forms a cyclic olefin from a diene precursor. Subsequent stereoselective reduction of the resulting double bond can then establish the final stereochemistry of the piperidine ring. For example, a diene precursor derived from a chiral amino acid like D-serine can be used to set the absolute stereochemistry, which is then carried through the RCM and hydrogenation steps to yield a specific stereoisomer of a substituted aminopiperidine. acs.org

Other intramolecular cyclization strategies include radical-mediated amine cyclizations and various metal-catalyzed cyclizations. mdpi.com The choice of the specific cyclization method depends on the desired substitution pattern and the available starting materials.

Synthesis of Protected Derivatives as Key Intermediates

In multi-step syntheses of complex molecules like this compound, it is often necessary to protect reactive functional groups to prevent unwanted side reactions. The amine group is commonly protected, and the tert-butoxycarbonyl (Boc) group is a frequently used protecting group for this purpose. fishersci.co.ukorganic-chemistry.org

The synthesis of N-Boc protected this compound, also known as tert-butyl (3S,5S)-5-methylpiperidin-3-ylcarbamate, is a key step in many synthetic routes. axios-research.com This intermediate can be prepared by reacting the unprotected this compound with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. fishersci.co.ukorganic-chemistry.org The reaction is typically high-yielding and proceeds under mild conditions.

The synthesis of related Boc-protected piperidine derivatives has been extensively studied. For example, methods have been developed for the preparation of (R)-3-Boc-aminopiperidine from N-Cbz-3-piperidinecarboxylic acid through a multi-step process involving resolution, amidation, Hofmann degradation, Boc protection, and final deprotection. google.com Similarly, N-Boc-3-aminopiperidine can be synthesized from ethyl nipecotate. google.com The Boc group is stable to many reaction conditions but can be readily removed under acidic conditions, making it a versatile protecting group in complex syntheses. fishersci.co.uk

| Compound Name | CAS Number | Molecular Formula | Molecular Weight |

| (3S,5S)-3-(Boc-amino)-5-Methylpiperidine | 951163-61-4 | C₁₁H₂₂N₂O₂ | 214.31 |

| (3S,5R)-3-(Boc-amino)-5-methylpiperidine | 1203651-07-3 | C₁₁H₂₂N₂O₂ | 214.31 |

| (R)-3-Boc-aminopiperidine | Not specified | C₁₀H₂₀N₂O₂ | 200.28 |

| N-Boc-3-piperidine ethyl formate | Not specified | Not specified | Not specified |

| N-Boc-3-piperidine formamide | Not specified | Not specified | Not specified |

Advanced Stereochemical Control and Diastereoselectivity in Synthetic Routes

Achieving high diastereoselectivity is paramount in the synthesis of polysubstituted piperidines like this compound, where multiple stereocenters need to be controlled. acs.org Various advanced strategies have been developed to address this challenge.

One approach involves the use of chiral auxiliaries to direct the stereochemical course of reactions. For instance, a chiral auxiliary can be attached to the precursor molecule, influencing the facial selectivity of subsequent transformations, and then removed at a later stage. The use of diphenylprolinol silyl (B83357) ether as a mediator in a one-pot, four-component reaction has been shown to produce highly substituted piperidines with excellent diastereo- and enantioselectivity. acs.org

Another powerful technique is substrate-controlled diastereoselection, where the existing stereocenters in the substrate dictate the stereochemistry of newly formed centers. nih.gov For example, in the reduction of a cyclic ketone or imine, the substituents on the ring can block one face of the molecule, forcing the reagent to attack from the less hindered face, leading to a high diastereomeric excess of one product. nih.gov

Chiral Resolution Techniques for Enantiomeric Enrichment

The separation of enantiomers from a racemic mixture, a process known as chiral resolution, is a critical step in the stereoselective synthesis of optically pure compounds. For amines such as 5-methylpiperidin-3-amine (B1416761), the most prevalent and industrially viable method for enantiomeric enrichment is through the formation of diastereomeric salts. This technique leverages the principle that while enantiomers possess identical physical properties, diastereomers exhibit distinct physical characteristics, including solubility, which allows for their separation.

The process involves reacting the racemic amine with a single enantiomer of a chiral resolving agent, typically a chiral acid. This acid-base reaction forms a pair of diastereomeric salts. Due to their different spatial arrangements, these salts have different crystal lattice energies and, consequently, different solubilities in a given solvent system. One diastereomer will preferentially crystallize from the solution, while the other remains dissolved. The crystallized salt can then be isolated by filtration. Subsequently, the chiral resolving agent is removed by treatment with a base, yielding the desired enantiomerically enriched amine.

Commonly employed chiral resolving agents for the resolution of racemic amines include derivatives of tartaric acid, such as (+)-tartaric acid, (-)-tartaric acid, and their acylated derivatives like (+)-dibenzoyl-D-tartaric acid and (-)-di-p-toluoyl-L-tartaric acid. google.comrsc.orgrsc.org The choice of the specific resolving agent and the solvent system is crucial for achieving efficient separation and high enantiomeric excess (e.e.). The selection is often empirical and requires screening various combinations to identify the optimal conditions for crystallization.

For instance, in the resolution of a racemic amine, using an enantiomerically pure tartaric acid derivative can lead to the selective crystallization of one diastereomeric salt. The efficiency of this separation is dependent on the difference in solubility between the two diastereomeric salts in the chosen solvent, which can range from alcohols like methanol (B129727) and ethanol (B145695) to aqueous solutions. rsc.orgrsc.org

Kinetic resolution presents an alternative strategy for enantiomeric enrichment. This method relies on the differential rate of reaction of the enantiomers in a racemic mixture with a chiral catalyst or reagent. In the context of disubstituted piperidines, enzymatic or metal-catalyzed acylations have been shown to effect kinetic resolution, where one enantiomer is acylated at a significantly faster rate than the other, allowing for the separation of the unreacted enantiomer and the acylated product. nih.gov Studies on the kinetic resolution of various disubstituted piperidines have revealed that the relative orientation of the substituents (cis or trans) can profoundly impact the reaction rates and the degree of selectivity achieved. nih.gov

Table 1: Illustrative Data for Diastereomeric Salt Resolution of Racemic cis-5-Methylpiperidin-3-amine

| Resolving Agent | Solvent | Yield of Diastereomeric Salt (%) | Enantiomeric Excess (e.e.) of (3S,5S)-amine (%) |

| (+)-Tartaric Acid | Methanol | 42 | 85 |

| (-)-Tartaric Acid | Ethanol | 38 | 82 |

| (+)-Dibenzoyl-D-tartaric Acid | Isopropanol | 45 | 95 |

| (-)-Di-p-toluoyl-L-tartaric Acid | Acetone/Water | 40 | 97 |

Chemical Reactivity and Advanced Transformations of the 3s,5s 5 Methylpiperidin 3 Amine Scaffold

Functional Group Interconversions on the Piperidine (B6355638) Ring

The presence of two distinct amine functionalities on the (3S,5S)-5-methylpiperidin-3-amine ring system necessitates strategic manipulation to achieve selective modification. The differing reactivity of the primary C3-amine and the cyclic secondary amine allows for orthogonal chemical strategies.

The primary amine at the C3 position is generally more nucleophilic and less sterically hindered than the ring nitrogen, making it the initial site of reaction in many cases. However, for controlled and selective synthesis, its reactivity is often modulated through the use of protecting groups.

A primary strategy involves the protection of the C3-amine, most commonly with a tert-butoxycarbonyl (Boc) group. This transformation yields tert-butyl ((3S,5S)-5-methylpiperidin-3-yl)carbamate. nih.govacs.orgmdpi.com This protected intermediate is stable and allows for the subsequent selective functionalization of the piperidine nitrogen. The Boc group can be readily removed under acidic conditions to regenerate the primary amine for further reactions.

Beyond protection, the primary amine can undergo various interconversions:

Reductive Amination: Reaction with aldehydes or ketones under reductive conditions (e.g., using sodium triacetoxyborohydride) can yield secondary or tertiary amines.

Conversion to Other Functional Groups: Diazotization of the primary amine with nitrous acid can generate a diazonium salt intermediate. While often unstable, this intermediate can potentially be displaced by various nucleophiles to introduce functionalities such as hydroxyl or halides, although this pathway can be complicated by rearrangements.

Table 1: Strategic Modifications of the C3-Primary Amine

| Reaction Type | Reagent(s) | Product Functional Group | Purpose |

|---|---|---|---|

| Boc Protection | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Carbamate | Protection, enables N1 functionalization |

| Reductive Amination | R-CHO, NaBH(OAc)₃ | Secondary Amine | Introduction of alkyl substituents |

| Acylation | R-COCl or (RCO)₂O | Amide | See Section 3.2 |

| Sulfonylation | R-SO₂Cl, Base | Sulfonamide | Introduction of sulfonyl groups |

Functionalization of the Piperidine Nitrogen Atom

Once the C3-primary amine is protected, the secondary amine of the piperidine ring (N1) becomes the primary target for derivatization. This nitrogen can undergo a variety of standard amine reactions.

N-Alkylation: The piperidine nitrogen can be alkylated using alkyl halides or via reductive amination with aldehydes if the C3-amine is protected. This allows for the introduction of a wide array of substituents at the N1 position.

N-Acylation: Reaction with acylating agents such as acid chlorides, anhydrides, or sulfonyl chlorides leads to the formation of amides or sulfonamides at the N1 position. This is a common strategy in the development of pharmaceutical agents. nih.gov

C-H Functionalization Control: The nature of the protecting group on the piperidine nitrogen has been shown to direct site-selective C-H functionalization on the piperidine ring. For instance, rhodium-catalyzed reactions can be guided to the C2 or C4 positions depending on whether an N-Boc or N-brosyl group is used, respectively. nih.govnih.gov This highlights how modification at the nitrogen atom can influence the reactivity of the entire heterocyclic core.

Amide Bond Formation and Coupling Reactions

The formation of an amide bond by coupling the primary amine of this compound with carboxylic acids is one of the most fundamental and widely utilized transformations for this scaffold. These reactions are central to the synthesis of many biologically active compounds, including renin inhibitors where 3,5-disubstituted piperidines are key structural elements. wikipedia.org

This transformation is typically achieved using a variety of coupling reagents that activate the carboxylic acid, facilitating its reaction with the amine. The choice of coupling agent and conditions is critical to ensure high yields, prevent side reactions, and preserve the stereochemical integrity of the chiral centers.

Common coupling reagents include:

Carbodiimides such as DCC (N,N'-dicyclohexylcarbodiimide) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used in conjunction with additives like HOBt (1-hydroxybenzotriazole) or DMAP (4-dimethylaminopyridine) to suppress side reactions and improve efficiency.

Uronium/aminium-based reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), which are known for their high efficiency and rapid reaction times. nih.gov

Phosphonium-based reagents like PyAOP and PyBOP. nih.gov

More recently, "greener" methods for amide bond formation have been developed that avoid traditional, often wasteful, coupling reagents. These can involve the in-situ formation of thioesters from carboxylic acids, which then react cleanly with amines. nih.govyoutube.com Enzymatic strategies, using enzymes like lipases or engineered amidases under mild conditions, also represent a sustainable alternative for amide bond synthesis. rsc.org

Table 2: Common Coupling Reagents for Amide Bond Formation

| Reagent Class | Example(s) | Key Features |

|---|---|---|

| Carbodiimides | EDC, DCC | Widely used, cost-effective. |

| Uronium/Aminium Salts | HATU, HBTU | High efficiency, fast reactions, low racemization. |

| Phosphonium Salts | PyBOP, PyAOP | Effective for hindered amines and acids. |

| Green Chemistry | DPDTC (for thioester formation) | Avoids traditional coupling reagents, less waste. |

| Biocatalysts | Immobilized Lipases (e.g., CAL-B) | Mild conditions, high selectivity. |

Selective Alkylation and Acylation Processes

Selective alkylation and acylation are pivotal for elaborating the this compound scaffold. The selectivity between the two nitrogen centers is dictated by their relative nucleophilicity and the reaction conditions, often requiring a protection-functionalization-deprotection sequence.

Selective Acylation: As discussed, acylation of the C3-primary amine to form amides is a common transformation (Section 3.2). Beyond carboxylic acids, the amine can react with other acylating agents. For example, reaction with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) in the presence of a base yields sulfonamides. Reaction with chloroformates yields carbamates. To selectively acylate the N1-piperidine nitrogen, the C3-amine must first be protected, typically as a Boc-carbamate.

Selective Alkylation: Direct alkylation of the unprotected scaffold can be challenging to control, often resulting in mixtures of N1-alkylated, N3-alkylated, and N1,N3-dialkylated products. A more controlled approach involves:

Protection of the C3-amine (e.g., with a Boc group).

Alkylation of the N1-piperidine nitrogen using an alkyl halide or other electrophile.

Deprotection of the C3-amine to reveal the primary amine for subsequent reactions.

Reductive amination is another key alkylation method. Reacting the unprotected scaffold with one equivalent of an aldehyde under reductive conditions would likely functionalize the more nucleophilic C3-primary amine. To alkylate the N1-position, the C3-amine would need to be protected first.

Ring Expansion and Contraction Reactions Involving the Piperidine Core

While less common than functional group derivatization, transformations that alter the piperidine ring itself represent advanced strategies for generating novel scaffolds. Specific examples starting from this compound are scarce in the literature, but established methods for piperidine ring systems suggest plausible pathways.

Ring Expansion: The Tiffeneau-Demjanov rearrangement is a classic method for one-carbon ring expansion of cyclic amino alcohols. wikipedia.org A hypothetical application to the this compound scaffold would first require conversion of the C3-amine to a C3-hydroxymethyl group. Subsequent treatment with nitrous acid would generate a diazonium ion, which upon rearrangement could lead to a seven-membered azepane ring. libretexts.org Another potential route is the Beckmann rearrangement. wikipedia.orgorganic-chemistry.org This would involve oxidation of the piperidine to the corresponding piperidone, formation of an oxime at the ketone, and subsequent acid-catalyzed rearrangement to yield a seven-membered lactam (azepanone).

Ring Contraction: Methods for contracting the piperidine ring to a pyrrolidine (B122466) are also known. A recently developed photomediated method involves the irradiation of N-acyl piperidines, which proceeds through a Norrish type II hydrogen atom transfer followed by C-N bond fragmentation and subsequent intramolecular Mannich reaction to form a cyclopentane (B165970) ring (in the case of carbocycles) or pyrrolidine. nih.gov Application to an N-acylated derivative of this compound could potentially yield a highly substituted pyrrolidine. Another approach involves the boron tribromide-induced ring contraction of 3-oxygenated piperidines to 2-(bromomethyl)pyrrolidines. acs.org

Heterocycle Fusion and Annulation Strategies

Annulation reactions, which involve the construction of a new ring fused to the existing piperidine core, provide access to complex polycyclic and bicyclic nitrogen-containing heterocycles. These strategies often utilize the inherent reactivity of the scaffold's nitrogen atoms.

A prominent strategy is the Pictet-Spengler reaction , which involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by acid-catalyzed ring closure. wikipedia.org To apply this to the this compound scaffold, the primary amine would first need to be elaborated into a β-arylethylamine moiety. For example, reductive amination with an arylacetaldehyde would generate the necessary precursor, which could then undergo an intramolecular Pictet-Spengler-type cyclization onto an activated aromatic ring, or an intermolecular reaction if a suitable tether is present. This reaction is a powerful tool for constructing tetrahydroisoquinoline and β-carboline frameworks. nrochemistry.comnih.gov

The Bischler-Napieralski reaction offers another route to fused systems, typically forming dihydroisoquinolines from N-acyl-β-arylethylamines using a dehydrating agent like phosphorus oxychloride. nih.govyoutube.comyoutube.com Similar to the Pictet-Spengler approach, this would require prior modification of the C3-amine to install the necessary N-acyl-β-arylethylamine side chain.

Finally, annulation can be achieved through cyclization strategies that form new carbon-carbon bonds. For example, a [5+1] annulation route has been described for creating highly substituted piperidines via a double Michael reaction, which could be adapted to build upon the existing piperidine framework. acs.orgnih.govacs.org Palladium-catalyzed annulation strategies have also been developed to create linearly fused N-heterocycles from cyclic ketones, suggesting pathways for fusing rings to a piperidone derived from the target scaffold.

Applications of 3s,5s 5 Methylpiperidin 3 Amine As a Chiral Building Block and Privileged Scaffold in Medicinal Chemistry Research

Design and Synthesis of Advanced Heterocyclic Systems for Biological Inquiry

The unique topology of the (3S,5S)-5-methylpiperidin-3-amine scaffold makes it a privileged fragment in the design of novel therapeutic agents. Its defined stereochemistry is crucial for achieving high-affinity binding and desired pharmacological effects.

The this compound moiety has been successfully integrated into the C-7 position of quinolone antibacterials to enhance their potency and spectrum of activity, particularly against resistant Gram-positive pathogens. A prominent example is Nemonoxacin (B24523), a non-fluorinated quinolone. guidetopharmacology.org

Nemonoxacin demonstrates broad-spectrum antibacterial activity, showing notable potency against multidrug-resistant Streptococcus pneumoniae and methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The presence of the (3S,5S)-3-amino-5-methylpiperidin-1-yl group is a key structural feature contributing to its enhanced activity against these challenging pathogens compared to other quinolones. nih.govclinicaterapeutica.it Studies have shown that Nemonoxacin's activity against MRSA is significantly higher than that of fluoroquinolones like ciprofloxacin (B1669076) and levofloxacin. clinicaterapeutica.it Furthermore, it has a low propensity for selecting for resistant bacteria. nih.gov In combination with vancomycin, nemonoxacin enhances bactericidal activity and suppresses the development of resistance in MRSA. nih.gov

Table 1: In Vitro Antibacterial Activity (MIC90, μg/mL) of Nemonoxacin Compared to Other Quinolones

| Organism | Nemonoxacin | Ciprofloxacin | Levofloxacin | Moxifloxacin |

|---|---|---|---|---|

| Methicillin-Susceptible S. aureus (MSSA) | 0.063 | 0.5 | 0.25 | 0.125 |

| Methicillin-Resistant S. aureus (MRSA) | 1.0 | >128 | 32 | 8 |

| S. epidermidis | 0.5 | 32 | 8 | 2 |

Data sourced from a study on clinical isolates. clinicaterapeutica.it

In the pursuit of potent kinase inhibitors, aminopiperidine scaffolds have been explored as key components of pyridylamide and related polycyclic structures. These scaffolds serve as versatile platforms for engaging with the ATP-binding sites of kinases. In the development of inhibitors for Proviral insertion site of Moloney murine leukemia (PIM) kinases, a reported aminopiperidyl pan-PIM kinase inhibitor served as a foundational lead compound. nih.gov Subsequent medicinal chemistry efforts focused on improving properties like metabolic stability, which led to the exploration of bioisosteric replacements such as aminocyclohexyl rings. nih.gov The initial success of the aminopiperidine-based pyridyl carboxamide scaffold highlighted its utility in achieving high potency, even as later optimizations led to different heterocyclic systems for clinical development. nih.gov

The this compound scaffold and its close analogs are important in the design of specific kinase inhibitors.

PIM Kinases: PIM kinases are a family of serine/threonine kinases (PIM-1, PIM-2, and PIM-3) that are attractive targets for cancer therapy due to their role in cell proliferation and survival. nih.govmedchemexpress.com Structure-guided design efforts for pan-PIM inhibitors have utilized aminopiperidine scaffolds linked to pyridyl cores to achieve high potency. nih.gov For instance, the introduction of a 3-S-amino piperidine (B6355638) to a pyridyl carboxamide scaffold was shown to increase potency against PIM kinases. nih.gov These findings established aminopiperidines as a valuable class of substituents for this target before further optimization was pursued. nih.gov

Janus Kinase (JAK) and other Serine/Threonine Kinases: While the 3,5-disubstituted piperidine framework is a common feature in many kinase inhibitors, current research literature does not provide specific examples of approved or late-stage investigational JAK inhibitors that incorporate the precise this compound scaffold. The development of inhibitors for other serine/threonine kinases has also explored a wide variety of heterocyclic structures. ekb.eg

This section is intentionally omitted as a review of current scientific literature did not identify specific Toll-like Receptor (TLR7/8) antagonists that incorporate the this compound scaffold.

The B-cell lymphoma 6 (BCL6) protein is a promising drug target for certain lymphomas. nih.gov Recent research has focused on developing small molecules that induce the degradation of BCL6. In this context, the stereochemistry of 3,5-disubstituted piperidine rings has been shown to be absolutely critical for activity.

Studies on a series of BCL6 degraders revealed a remarkable dependence on the specific stereoisomer of the piperidine moiety. nih.gov While several diastereomers of a 3-hydroxy-5-methyl piperidine-containing degrader showed similar high binding affinity to BCL6, only one specific isomer, the (3R,5S) diastereomer, was able to induce potent, sub-nanomolar degradation of the BCL6 protein. nih.gov The cis-enantiomer (3S,5R) and both trans-isomers were found to be non-degraders. This demonstrates that mere binding to the target is insufficient and that the precise three-dimensional arrangement of the substituents on the piperidine ring is essential for facilitating the subsequent protein degradation process, likely by mediating the formation of a productive complex with an E3 ligase. nih.gov This exquisite stereochemical sensitivity underscores the value of the 3,5-disubstituted piperidine core as a privileged scaffold for designing molecular degraders.

Table 2: Activity of 3-Hydroxy-5-Methyl Piperidine Diastereoisomers in BCL6 Degradation

| Compound Stereochemistry | BCL6 Binding (TR-FRET IC50) | BCL6 Degradation Activity |

|---|---|---|

| (3R,5S) - cis | <10 nM | Potent Degrader (>90%) |

| (3S,5R) - cis | <10 nM | Non-Degrader |

| (3R,5R) - trans | <10 nM | Non-Degrader |

| (3S,5S) - trans | <10 nM | Non-Degrader |

Data adapted from research on tricyclic quinolinone degraders. nih.gov

Contribution to Ligand Design and Lead Optimization in Drug Discovery Programs

The this compound scaffold is a powerful tool in ligand design and lead optimization. The process of refining a hit compound into a drug candidate requires iterative improvements in potency, selectivity, and pharmacokinetic properties. google.com The use of rigid, chiral building blocks like this specific piperidine derivative is a key strategy in this process.

By introducing the this compound scaffold, medicinal chemists can:

Enhance Biological Activity and Selectivity: The defined stereochemistry allows for precise placement of functional groups within a target's binding site. As seen in the BCL6 degraders, even a subtle change in stereochemistry from (3R,5S) to (3S,5R) can completely abolish the desired biological function (degradation) while maintaining binding affinity. nih.gov This highlights the scaffold's role in achieving a specific and productive binding orientation.

Modulate Physicochemical Properties: The piperidine ring can influence properties such as solubility and lipophilicity. In the development of quinolone antibacterials like Nemonoxacin, the addition of the aminomethyl-piperidine moiety at the C-7 position was critical for optimizing the antibacterial spectrum and potency against clinically important pathogens. nih.govclinicaterapeutica.it

Improve Pharmacokinetic Profiles: The metabolic stability of a drug candidate is a critical parameter. The exploration of aminopiperidines in PIM kinase inhibitors, and their subsequent replacement with cyclohexyl analogs, demonstrates how this type of scaffold is central to the lead optimization cycle where properties like metabolic stability are fine-tuned. nih.gov

Conceptual Framework of Scaffold Hopping and Isosteric Replacement

In medicinal chemistry, the concepts of isosteric replacement and the more ambitious scaffold hopping are cornerstone strategies for lead generation and optimization. nih.govnih.gov Bioisosteric replacement involves substituting a functional group or a part of a molecule with another that possesses similar physical or chemical properties, aiming to maintain or improve biological activity while optimizing other attributes like metabolic stability or synthetic accessibility. nih.govresearchgate.net

Scaffold hopping is a more profound type of bioisosteric replacement where the entire core structure, or scaffold, of a molecule is replaced with a topologically different one. nih.govresearchgate.net The primary objective is to identify structurally novel compounds that retain the desired biological activity by mimicking the key pharmacophoric features of the original molecule. tandfonline.com This strategy is invaluable for expanding into new chemical space, improving drug-like properties, and navigating around existing patents. nih.govtandfonline.com A chiral scaffold such as this compound is an ideal starting point for such explorations, as its defined stereochemistry already encodes critical spatial information for receptor binding.

Modern drug discovery heavily relies on computational methods to navigate the vastness of chemical space and identify promising new scaffolds. nih.govnih.gov These in-silico techniques are essential for systematically analyzing and generating molecular scaffolds, going far beyond what is possible with traditional chemical intuition alone. nih.gov

Computational approaches to scaffold diversity can be broadly categorized. One major application is the systematic generation and classification of molecular scaffolds from large compound databases. nih.gov Algorithms can decompose molecules into their constituent ring systems and linkers, creating a hierarchical organization of scaffolds. tandfonline.com This allows researchers to identify which core structures are "privileged," meaning they are associated with activity against multiple biological targets. researchgate.net

Another key area is the use of computational tools for virtual screening and scaffold hopping. tandfonline.com These methods search for new scaffolds that can present the same pharmacophoric elements—such as hydrogen bond donors, acceptors, and hydrophobic features—in a similar spatial arrangement to a known active compound.

Table 1: Computational Methods in Scaffold Exploration

| Method | Description | Application in Medicinal Chemistry |

|---|---|---|

| Pharmacophore Modeling | Defines the 3D arrangement of essential features responsible for a molecule's biological activity. researchgate.net | Used to search databases for diverse scaffolds that fit the pharmacophore model, enabling scaffold hopping. |

| Fragment-Based Screening | Identifies low-molecular-weight fragments that bind to a biological target. | Fragments can be computationally grown or linked to generate novel scaffolds. |

| Virtual Screening | Docks large libraries of virtual compounds into a target's binding site to predict binding affinity. nih.gov | Can identify new and structurally diverse hits that possess novel core scaffolds. |

| De Novo Design | Algorithms build new molecules from scratch or by combining smaller fragments within the constraints of a binding site. | Generates novel and diverse scaffolds tailored to a specific target. |

| Scaffold Hunter Tools | Software designed to simplify complex molecules into smaller, chemically tractable fragments or scaffolds. researchgate.net | Helps in visualizing and exploring the chemical space around a known active molecule. |

These computational strategies allow for the efficient exploration of chemical diversity, moving beyond simple analoging to the discovery of genuinely innovative molecular architectures. nih.gov

Strategic scaffold mimicry is the intentional design of a new molecular core that imitates the structural and electronic properties of a known active scaffold. researchgate.net This goes hand-in-hand with the principle of bioisosterism, which is fundamental to medicinal chemistry. nih.gov Bioisosteres are functional groups or molecules that have similar shapes and volumes, and which elicit a similar biological response. researchgate.net The concept has evolved from simple atom-for-atom swaps to more complex replacements of entire functional groups or ring systems. acs.org

For a scaffold like this compound, strategic mimicry could involve replacing the piperidine ring with other cyclic systems that can project substituents in a similar 1,3-cis relationship. The goal is to retain the crucial three-dimensional arrangement of the amine and methyl groups while altering the core to, for example, improve metabolic stability, modulate basicity, or explore new intellectual property.

Table 2: Examples of Bioisosteric Replacements for Scaffolds

| Original Scaffold/Fragment | Potential Bioisosteric Replacement | Rationale for Replacement |

|---|---|---|

| Phenyl Ring | Thiophene, Pyridine (B92270), Cyclohexyl | To alter metabolism, improve solubility, or modify electronic properties. youtube.com |

| Piperidine Ring | Cyclohexane, Pyrrolidine (B122466), Morpholine | To change basicity, polarity, and hydrogen bonding capacity. |

| Carboxylic Acid | Tetrazole, Acylsulfonamide | To increase metabolic stability and cell permeability by replacing a rapidly metabolized group. youtube.com |

The application of these strategies allows medicinal chemists to systematically fine-tune the properties of a lead compound. By replacing the core scaffold, it is possible to address liabilities such as poor pharmacokinetics or off-target toxicity while preserving the key interactions that drive potency. nih.govresearchgate.net The exploration of bioisosteres and scaffold hops is a powerful method for navigating the challenges of drug design and discovering next-generation therapeutics. nih.gov

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| (3S,5R)-5-methylpiperidin-3-amine |

| 4-fluoropiperidine |

| rac-3-hydroxymethylpiperidine |

| 2-Chloro-5-methylpyridin-3-amine |

| 5-(Trifluoromethyl)-3-((trimethylsilyl)ethynyl)pyridin-2-amine |

| (E)-Methyl 3-(2-amino-5-methylpyridin-3-yl)acrylate |

| BIRB 796 |

| elenbecestat |

| sulfaguanidine |

| Emodin |

Structure Activity Relationship Sar Studies and the Influence of Stereochemistry

Impact of (3S,5S) Stereochemistry on Ligand-Target Recognition and Biological Activity

Stereochemistry is a cornerstone of pharmacology, as biological targets such as enzymes and receptors are chiral environments. The specific (3S,5S) configuration of 5-methylpiperidin-3-amine (B1416761) dictates a unique three-dimensional arrangement of its constituent atoms, which is fundamental to its molecular recognition by a target protein.

Research on related piperidine (B6355638) structures underscores the importance of stereoisomerism. For example, in studies of N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, which are opioid receptor antagonists, even minor changes to the stereochemistry can have profound effects. The cis-isomer of N-methyl-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine displays mixed agonist-antagonist properties, whereas the trans-isomer acts as a pure antagonist nih.gov. This demonstrates that the relative orientation of the methyl groups on the piperidine ring is crucial for determining the nature of the biological response.

The (3S,5S) stereochemistry specifically orients the C3-amine and C5-methyl groups in a defined spatial relationship. This fixed geometry is critical for fitting into the complementary binding pocket of a target protein. The interaction is often likened to a lock and key mechanism, where only the correctly shaped key (the ligand) can fit and operate the lock (the receptor). Any deviation from the (3S,5S) configuration, such as in the (3R,5R), (3S,5R), or (3R,5S) isomers, would alter the molecule's shape, likely leading to a reduction or complete loss of binding affinity and, consequently, biological activity. The synthesis of specific stereoisomers is therefore a critical step in drug design to isolate the most active compound.

Analysis of Positional Isomerism and its Correlation with Biological Outcomes

Positional isomerism involves moving a functional group to a different position on the molecular scaffold. In the context of 5-methylpiperidin-3-amine, this would involve shifting the methyl group from the C5 position to C2, C4, or C6, or moving the amine group from the C3 position. Such changes would fundamentally alter the molecule's topology and electronic properties, leading to different biological outcomes.

While direct comparative studies across all positional isomers of 5-methylpiperidin-3-amine are not extensively documented in the literature, SAR studies on other substituted piperidines provide valuable insights. For instance, research on piperidine-based monoamine oxidase (MAO) inhibitors revealed that para-substitution on a piperidine ring was preferable to meta-substitution for inhibitory activity acs.org.

In another compelling example involving opioid antagonists, the presence of a methyl group at the 3-position of the piperidine ring was found to be a key determinant of pure antagonist activity nih.gov. Analogs lacking the 3-methyl group, or where it was replaced by a larger substituent, often exhibited mixed agonist-antagonist profiles nih.govacs.org. This highlights that the specific location of even a small alkyl group can dictate the functional output of the molecule.

Moving the methyl group of (3S,5S)-5-methylpiperidin-3-amine would impact the molecule's interaction with its target in several ways:

Steric Hindrance: A methyl group at a different position could clash with amino acid residues in the binding pocket, preventing optimal binding.

Hydrophobic Interactions: The position of the methyl group defines a specific hydrophobic interaction point with the target. Relocating it would require a different complementary hydrophobic region on the protein surface.

Conformational Effects: The position of substituents influences the conformational equilibrium of the piperidine ring, which in turn affects the spatial presentation of the crucial amine group.

Conceptual Impact of Positional Isomerism on Biological Activity

This table illustrates the theoretical consequences of altering the substituent positions on the piperidine ring, based on established SAR principles.

| Isomer | Structural Change | Predicted Impact on Target Interaction | Potential Biological Outcome |

|---|---|---|---|

| 5-Methyl-3-amine (Reference) | Methyl at C5, Amine at C3 | Provides a specific steric and electronic profile optimized for the target binding site. | Leads to the observed biological activity. |

| 4-Methyl-3-amine | Methyl group moved from C5 to C4 | Alters the distance and angle between the amine and methyl groups. May introduce steric hindrance or change hydrophobic interactions. | Likely reduced or altered activity; could switch from antagonist to partial agonist, for example. |

| 2-Methyl-3-amine | Methyl group moved from C5 to C2 | Places the methyl group adjacent to the ring nitrogen, potentially influencing the pKa of the nitrogen and steric access to the amine. | Significant change in activity is expected due to altered electronic and steric factors. |

| 5-Methyl-4-amine | Amine group moved from C3 to C4 | Changes the key hydrogen-bonding and ionic interaction points relative to the rest of the molecule. | Drastic change or loss of the specific biological activity is highly probable. |

Elucidation of Substituent Effects on Binding Affinity, Selectivity, and Functional Modulation

Introducing or modifying substituents on the this compound core is a key strategy to fine-tune its pharmacological properties. Substitutions can be made at the piperidine nitrogen (N1) or on the 3-amino group. These modifications can influence binding affinity, selectivity for a specific target over others, and functional activity (e.g., agonist vs. antagonist).

The dominant reactivity of amines is their nucleophilicity, which allows them to be readily modified wikipedia.org. Studies on a wide range of piperidine-containing compounds have generated a wealth of SAR data. For example, in the development of influenza virus inhibitors, replacing a sulfur atom with an oxygen atom in the linker between a quinoline (B57606) and a piperidine ring was a "game changing" modification that dramatically improved inhibitory activity nih.gov. Similarly, for a series of anti-trypanosomal agents, introducing unsaturation into the piperidine ring increased potency tenfold, while replacing the piperidine with an acyclic analog resulted in a loss of activity dndi.org.

These examples show that modifications can modulate several key properties:

Lipophilicity: Affects cell permeability and access to the target.

Hydrogen Bonding: Adding or removing H-bond donors/acceptors can strengthen or weaken binding to the target.

Steric Bulk: Can be used to probe the size and shape of the binding pocket.

Electronic Effects: Electron-withdrawing or -donating groups can alter the pKa of the amine groups, affecting their ionization state and interaction potential at physiological pH nih.govnih.gov.

Summary of Substituent Effects on Piperidine-Based Compounds from Literature

This table summarizes research findings on how different substituents on piperidine scaffolds modulate biological activity, providing a framework for predicting effects on this compound.

| Compound Series / Target | Substitution Site | Substituent Type | Observed Effect on Activity | Reference |

|---|---|---|---|---|

| Opioid Receptor Antagonists | Piperidine Nitrogen (N-substituent) | Alkyl (e.g., methyl) vs. Phenylpropyl | Affects antagonist potency and receptor selectivity, but not the intrinsic antagonist nature. | nih.govacs.org |

| Influenza Virus Inhibitors | Linker to Piperidine Ring | Ether Linkage vs. Thioether | Ether linkage was found to be critical for potent inhibitory activity. | nih.gov |

| Anti-Chagas Agents | Piperidine Ring | Saturated vs. Unsaturated (tetrahydropyridine) | Unsaturation in the ring led to a tenfold increase in potency. | dndi.org |

| DPP4 Inhibitors | Aromatic ring attached to piperidine | Electron-withdrawing groups (e.g., -Cl, -Br, -F) | Significantly enhanced inhibitory activity compared to unsubstituted analogs. The order of potency was Cl > Br > F. | nih.gov |

| Opioid Receptor Antagonists | Piperidine Ring (C4) | Methyl vs. Propyl group | Replacing a 4-methyl with a 4-propyl group introduced agonist properties into a previously pure antagonist scaffold. | nih.gov |

Conformational Analysis of this compound Derivatives and its Relevance to SAR

The piperidine ring is not planar and typically exists in a low-energy chair conformation mdpi.comresearchgate.net. The substituents on the ring can occupy either an axial position (perpendicular to the ring's plane) or an equatorial position (in the plane of the ring). The energetic preference for equatorial substitution is a well-established principle, as this minimizes steric clashes. For this compound, the most stable conformation is expected to be a chair form with both the 3-amino and 5-methyl groups in equatorial positions.

This preferred conformation presents a specific and relatively rigid 3D-pharmacophore to the biological target. The distance and angular relationship between the nitrogen of the amine group (a likely protonated, positive center) and the hydrophobic methyl group are fixed.

The profound importance of conformation is powerfully illustrated in studies of conformationally restricted analogs. In one study on a trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine antagonist, researchers synthesized new derivatives where the molecule's flexibility was limited by creating a fused bicyclic ring system nih.gov. This modification locked the N-substituent into a specific orientation. The result was dramatic: one constrained analog remained a µ-opioid antagonist, while a closely related isomer with a different fusion pattern became a potent µ-opioid agonist nih.gov. This demonstrates that the molecule's conformation is a switch that can flip its biological function from blocking a receptor to activating it.

Therefore, the (3S,5S) stereochemistry not only defines the basic connectivity but, more importantly, dictates the molecule's most stable 3D shape and its "bioactive conformation"—the precise shape it adopts when binding to its target.

Computational and Theoretical Investigations of 3s,5s 5 Methylpiperidin 3 Amine and Its Derivatives

Molecular Modeling and Docking Studies for Ligand-Receptor Interactions

Molecular modeling and docking are fundamental computational techniques used to predict the binding orientation and affinity of a ligand to a target receptor. For derivatives of (3S,5S)-5-methylpiperidin-3-amine, these studies are crucial for understanding their mechanism of action and for optimizing their structure to improve therapeutic potential.

The process involves creating a three-dimensional model of the ligand and the target protein, often obtained from X-ray crystallography or homology modeling. The ligand is then computationally "docked" into the active site of the protein, and scoring functions are used to estimate the binding affinity. These simulations can reveal key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex.

For instance, docking studies performed on other piperidine-containing molecules have successfully elucidated their binding modes. A study on 1-aryl-3-(1-acylpiperidin-4-yl) urea (B33335) derivatives as soluble epoxide hydrolase (sEH) inhibitors revealed critical interactions with active site residues ASP 335 and TYR 383. nih.gov Similarly, a piperidine-4-carboxamide derivative was shown through molecular docking and molecular dynamics simulations to have a unique binding mode within the active site of secretory glutaminyl cyclase (sQC). nih.gov These examples underscore the power of docking to provide atomistic details of ligand binding. While specific docking studies on this compound are not extensively published, the established methodologies for piperidine (B6355638) scaffolds are directly applicable.

Table 1: Potential Ligand-Receptor Interactions for this compound Derivatives Predicted by Molecular Docking

| Interaction Type | Molecular Feature of Ligand | Potential Interacting Residue (Example) |

|---|---|---|

| Hydrogen Bond (Donor) | Primary Amine (-NH2), Ring Nitrogen (-NH) | Aspartate, Glutamate, Serine |

| Hydrogen Bond (Acceptor) | Primary Amine (-NH2), Ring Nitrogen (-NH) | Asparagine, Glutamine, Tyrosine |

| Hydrophobic Interaction | Methyl Group (-CH3), Piperidine Ring | Leucine, Isoleucine, Valine, Phenylalanine |

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, based on the principles of quantum mechanics, offer deep insights into the electronic structure, stability, and reactivity of molecules. These methods can predict various properties from the ground up, without the need for empirical data.

The biological activity of a flexible molecule like this compound is intrinsically linked to its three-dimensional conformation. Conformational analysis aims to identify the stable, low-energy conformations of a molecule and the energy barriers between them.

Quantum chemical methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to calculate the potential energy surface of the molecule. For substituted piperidines, the chair conformation is typically the most stable. In this compound, the lowest energy conformation is expected to be a chair form where both the methyl group and the amine group occupy equatorial positions to minimize steric hindrance (1,3-diaxial interactions). Studies on related substituted piperidines have used DFT calculations to confirm that conformers with equatorial substituents are energetically favored. nih.gov In some highly substituted cases, however, boat conformations can become preferred, a phenomenon that can be investigated and confirmed with DFT calculations. rsc.org

Table 2: Illustrative Relative Energies for Conformations of this compound

| Conformer | C3-Amine Position | C5-Methyl Position | Calculated Relative Energy (kcal/mol) (Illustrative) |

|---|---|---|---|

| Chair 1 | Equatorial | Equatorial | 0.00 (Most Stable) |

| Chair 2 | Axial | Axial | > 4.00 |

| Twist-Boat | - | - | 5.0 - 7.0 |

Note: These are illustrative values based on general principles of conformational analysis for substituted piperidines.

Quantum chemical calculations are also highly effective at predicting spectroscopic properties, which can be used to verify the structure and stereochemistry of a synthesized compound.

NMR Spectroscopy: Theoretical calculations can predict the Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR) chemical shifts of a molecule. epstem.net The accuracy of these predictions, when compared with experimental data, can help confirm the proposed structure and conformation. For 5-methylpiperidin-3-amine (B1416761), predicted chemical shifts have been reported.

Infrared (IR) Spectroscopy: IR spectra can be simulated to identify characteristic vibrational frequencies. For this compound, the presence of a primary amine group would be expected to show two distinct N-H stretching bands. wikipedia.org

Electronic Circular Dichroism (ECD): ECD spectroscopy is a critical technique for determining the absolute configuration of chiral molecules. Quantum chemical calculations can simulate the ECD spectrum for a specific enantiomer (e.g., 3S,5S). By comparing the calculated spectrum with the experimentally measured one, the absolute stereochemistry can be unambiguously assigned.

Table 3: Predicted NMR Chemical Shifts for 5-Methylpiperidin-3-amine

| Nucleus | Predicted Chemical Shift (δ, ppm) |

|---|---|

| ¹³C-NMR | |

| C5–CH3 | 21.4 |

| C3 | 45.8 |

| C2, C6 | 54.2, 54.6 |

| C4 | 65.1 |

| ¹H-NMR | |

| Methyl protons (C5–CH3) | 1.15 (d, J = 6.5 Hz) |

| Axial H4 and H6 protons | 1.48–1.62 (m) |

| Equatorial H2 proton | 2.35 (t, J = 10.2 Hz) |

| Amine protons (-NH2) | 2.89 (br s) |

Data sourced from . Spectra referenced to CDCl₃.

Scaffold Enumeration and Diversity Analysis for Compound Library Design

The this compound core structure is a valuable scaffold for building combinatorial libraries of new chemical entities. Scaffold-based enumeration is a computational method used to generate large, virtual libraries by systematically attaching various chemical fragments (R-groups) to specific points on the core scaffold. chemaxon.com For this scaffold, derivatization points include the primary amine at C3 and the secondary amine (ring nitrogen).

Once a virtual library is enumerated, diversity analysis is performed to assess the breadth of chemical space it covers. u-strasbg.fr This analysis uses molecular descriptors (e.g., molecular weight, polarity, shape) to ensure that the library contains a wide range of structures and properties, rather than many highly similar compounds. A chemically diverse library has a higher probability of containing molecules with novel or improved biological activity. The goal is to create a focused library of representative compounds for synthesis and screening, maximizing the efficiency of the drug discovery process. rsc.org The use of such combinatorial scaffold libraries has proven effective in identifying compounds with broad-spectrum activity. nih.gov

Table 5: Example of Scaffold Enumeration for a this compound Library

| Scaffold | R1-group (at N1) | R2-group (at C3-amine) | Resulting Number of Compounds |

|---|---|---|---|

| (3S,5S)-5-methylpiperidine | H, Methyl, Benzyl, Acetyl | H, Acetyl, Benzoyl | 4 x 3 = 12 |

| (3S,5S)-5-methylpiperidine | Set of 50 alkyl/aryl groups | Set of 20 acyl/sulfonyl groups | 50 x 20 = 1000 |

This table illustrates the combinatorial principle of library design based on the core scaffold.

Advanced Analytical Methodologies for the Research and Characterization of 3s,5s 5 Methylpiperidin 3 Amine and Complex Derivatives

Spectroscopic Techniques for Absolute Stereochemical Elucidation

Spectroscopic methods are indispensable for the detailed structural analysis of chiral compounds. Techniques like Nuclear Magnetic Resonance (NMR), Electronic Circular Dichroism (ECD), and Mass Spectrometry (MS) provide complementary information regarding connectivity, stereochemistry, and molecular mass.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including substituted piperidines. researchgate.net Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the complete assignment of the molecular structure.

For 5-methylpiperidin-3-amine (B1416761), ¹H NMR spectra can confirm the presence of key functional groups. For instance, the methyl protons typically appear as a doublet, while protons attached to the piperidine (B6355638) ring exhibit complex splitting patterns due to spin-spin coupling. The coupling constants derived from these patterns are crucial for determining the relative stereochemistry and confirming the molecule's preferred chair conformation.

¹³C NMR spectroscopy complements the proton data by identifying the chemical shift of each carbon atom. The carbon bearing the amine group (C3) is typically deshielded due to the electron-withdrawing effect of the nitrogen atom.

Advanced two-dimensional (2D) NMR techniques are critical for unambiguous stereochemical assignment.

Correlation Spectroscopy (COSY): Establishes correlations between protons that are coupled to each other, helping to trace the connectivity of the carbon skeleton. nih.gov

Heteronuclear Multiple Bond Correlation (HMBC): Reveals long-range (2-3 bond) correlations between protons and carbons, confirming the connectivity between different parts of the molecule.

Nuclear Overhauser Effect Spectroscopy (NOESY): Detects through-space interactions between protons that are in close proximity, which is vital for determining the relative configuration of substituents on the piperidine ring. For example, NOESY cross-peaks can confirm a cis or trans relationship between the methyl group at C5 and the amine group at C3.

Full spin analysis and spectral simulation can be particularly useful for assigning signals in complex mixtures of diastereomers, allowing for the precise determination of chemical shifts and coupling constants for each individual stereoisomer.

| Nucleus | Technique | Key Information Provided | Typical Application for (3S,5S)-5-Methylpiperidin-3-amine |

|---|---|---|---|

| ¹H | 1D NMR | Chemical shifts, integration, and coupling constants (J-values). | Identifies proton environments; J-values help determine dihedral angles and confirm chair conformation. |

| ¹³C | 1D NMR | Chemical shifts of carbon atoms. | Confirms the carbon skeleton and the position of substituents based on shielding/deshielding effects. |

| ¹H-¹H | COSY | Shows proton-proton spin coupling networks. | Establishes the connectivity of protons on the piperidine ring. nih.gov |

| ¹H-¹³C | HMBC | Shows long-range (2-3 bond) proton-carbon correlations. | Confirms the placement of the methyl and amine groups on the piperidine ring. |

| ¹H-¹H | NOESY | Shows through-space correlations between nearby protons. | Determines the relative stereochemistry, such as the cis configuration of the methyl and amine groups. |

Electronic Circular Dichroism (ECD) is a chiroptical spectroscopy technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. encyclopedia.pub It is a powerful, non-destructive method for determining the absolute configuration of stereoisomers in solution. nih.gov

Enantiomers, such as this compound and its (3R,5R) counterpart, will produce ECD spectra that are mirror images of each other. encyclopedia.pubnih.gov The specific pattern of positive and negative absorption bands, known as Cotton effects, is unique to a particular absolute configuration. nih.gov The amplitude of the ECD signal is proportional to the enantiomeric purity of the sample. nih.gov

While empirical comparison of ECD spectra with those of structurally similar compounds can provide a tentative assignment, a more definitive approach involves the theoretical calculation of the ECD spectrum. nih.gov Using time-dependent density functional theory (TDDFT), the ECD spectrum for a proposed absolute configuration (e.g., 3S,5S) can be predicted. nih.govresearchgate.net A close match between the experimentally measured spectrum and the calculated spectrum provides strong evidence for the correct assignment of the absolute configuration. This computational approach is particularly valuable for new or complex derivatives where reference data may be unavailable. nih.gov

Mass spectrometry (MS) is a primary analytical technique used to determine the molecular weight of a compound and to gain structural insights through the analysis of its fragmentation patterns. nih.gov While standard MS is "chirally blind" because enantiomers have identical masses, it can be adapted for chiral analysis. acs.org

The molecular ion peak (M⁺) in the mass spectrum of this compound confirms its molecular weight. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition.

Analysis of the fragmentation pattern in tandem mass spectrometry (MS/MS) helps to confirm the core structure. For aliphatic amines, a characteristic fragmentation pathway is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org The fragmentation patterns of cyclic amines, such as ketamine analogues, have been systematically studied and can provide a basis for interpreting the spectra of piperidine derivatives. mdpi.com

To distinguish between enantiomers, indirect MS methods can be employed. This involves reacting the racemic amine with a chiral derivatizing agent to form a pair of diastereomers. nih.govnih.gov These diastereomers have different physical properties and can potentially be distinguished by MS/MS. A more direct approach, known as the kinetic method, involves forming a gas-phase cluster ion between the analyte, a chiral reference molecule, and a metal ion. The relative rates of dissociation of this cluster ion in an MS/MS experiment can be used to quantify the enantiomeric excess of the analyte. acs.orgacs.org

| MS Technique | Purpose | Information Obtained for this compound |

|---|---|---|

| High-Resolution MS (HRMS) | Molecular Formula Determination | Provides a highly accurate mass-to-charge ratio (m/z) to confirm the elemental composition. |

| Tandem MS (MS/MS) | Structural Confirmation | Analysis of fragmentation patterns, such as alpha-cleavage, confirms the piperidine core and substituent positions. libretexts.orgmdpi.com |

| MS with Chiral Derivatization | Enantiomeric Analysis (Indirect) | Forms diastereomers that can be distinguished, allowing for the quantification of enantiomeric purity. nih.govnih.gov |

| MS Kinetic Method | Enantiomeric Analysis (Direct) | Quantifies enantiomeric excess by measuring the dissociation rates of diastereomeric cluster ions in the gas phase. acs.orgacs.org |

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatographic techniques are essential for separating components in a mixture, making them ideal for assessing both chemical and chiral purity. Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most powerful and widely used methods for the analysis of enantiomers.

The separation of enantiomers, a process known as chiral resolution, is achieved by exploiting the differential interactions between the enantiomers and a chiral environment. libretexts.org This is most commonly accomplished using a chiral stationary phase (CSP) in both HPLC and SFC. CSPs are themselves enantiomerically pure and form transient, diastereomeric complexes with the analytes, leading to different retention times for each enantiomer and thus enabling their separation and quantification. Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are widely used and have shown broad enantioselectivity for many classes of compounds, including amines. chromatographyonline.com

For amines like piperidin-3-amine (B1201142) that lack a strong chromophore for UV detection, a pre-column derivatization technique can be used. nih.gov Reacting the amine with a suitable agent, such as p-toluene sulfonyl chloride, introduces a chromophore, facilitating sensitive UV detection and enabling the accurate determination of enantiomeric purity. nih.gov

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations. chromatographyonline.comchromatographyonline.com SFC typically uses supercritical carbon dioxide as the main component of the mobile phase, often mixed with a small amount of an organic modifier like methanol (B129727). chromatographyonline.com Compared to normal-phase HPLC, SFC offers several advantages, including faster analysis times, higher efficiency, and a significant reduction in the use of toxic organic solvents. chromatographyonline.com For the separation of primary amines, SFC has demonstrated comparable selectivity and improved peak shapes over HPLC under certain conditions. chromatographyonline.com

The determination of enantiomeric excess (ee) by chiral chromatography requires careful method validation to ensure accuracy and reproducibility, as factors like peak integration can introduce errors. umn.edu

| Parameter | Chiral HPLC | Chiral SFC |

|---|---|---|